molecular formula C17H19N3O3S B8635629 3-(Butylamino)-5-cyano-2-phenoxybenzene-1-sulfonamide CAS No. 62275-79-0

3-(Butylamino)-5-cyano-2-phenoxybenzene-1-sulfonamide

Cat. No. B8635629
M. Wt: 345.4 g/mol
InChI Key: HVFBFJFZOCDTEN-UHFFFAOYSA-N
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Patent
US04247550

Procedure details

A mixture of 3-n-butylamino-4-phenoxy-5-sulfamylbenzamide (8.5 g) and phosphorus oxychloride (25 ml) is heated at 120° C. for 2 hours. The mixture is then evaporated in vacuo and the residue is triturated with ice-water (120 ml) to yield crude 3-n-butylamino-4-phenoxy-5-sulfamylbenzonitrile. After filtration, carefully washing with water, drying and recrystallization from methanol, it is obtained with a melting point of 217°-218° C.
Name
3-n-butylamino-4-phenoxy-5-sulfamylbenzamide
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:5][C:6]1[CH:7]=[C:8]([CH:12]=[C:13]([S:22](=[O:25])(=[O:24])[NH2:23])[C:14]=1[O:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:9]([NH2:11])=O)[CH2:2][CH2:3][CH3:4].P(Cl)(Cl)(Cl)=O>>[CH2:1]([NH:5][C:6]1[CH:7]=[C:8]([CH:12]=[C:13]([S:22](=[O:25])(=[O:24])[NH2:23])[C:14]=1[O:15][C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1)[C:9]#[N:11])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
3-n-butylamino-4-phenoxy-5-sulfamylbenzamide
Quantity
8.5 g
Type
reactant
Smiles
C(CCC)NC=1C=C(C(=O)N)C=C(C1OC1=CC=CC=C1)S(N)(=O)=O
Name
Quantity
25 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is then evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is triturated with ice-water (120 ml)

Outcomes

Product
Name
Type
product
Smiles
C(CCC)NC=1C=C(C#N)C=C(C1OC1=CC=CC=C1)S(N)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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